molecular formula C7H15NO2 B12929644 (4,6-Dimethylmorpholin-2-yl)methanol

(4,6-Dimethylmorpholin-2-yl)methanol

Cat. No.: B12929644
M. Wt: 145.20 g/mol
InChI Key: BELAZHWKAOYCGB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name “(4,6-dimethylmorpholin-2-yl)methanol” follows IUPAC conventions for bicyclic amines. The morpholine ring is numbered such that the oxygen atom occupies position 1, with methyl groups at positions 4 and 6. The hydroxymethyl substituent is attached to position 2 of the ring. This nomenclature distinguishes it from related morpholine alcohols, such as (4-benzyl-6,6-dimethylmorpholin-2-yl)methanol.

The compound belongs to the morpholine alcohol subclass, characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with hydroxyl-bearing side chains. Its classification under the broader category of heterocyclic amines reflects the presence of nitrogen within the cyclic structure.

Molecular Formula and Stereochemical Configuration

The molecular formula C₇H₁₅NO₂ corresponds to a molecular weight of 145.20 g/mol . The morpholine ring adopts a chair conformation, with the 4- and 6-methyl groups occupying equatorial positions to minimize steric strain.

Stereochemical Features:

  • The hydroxymethyl group at position 2 introduces a chiral center, leading to enantiomeric forms.
  • The (2R) configuration is commonly reported in synthesized batches, as evidenced by optical rotation data and chiral chromatography.
  • X-ray crystallography of related morpholine derivatives suggests that steric hindrance from the 4,6-dimethyl groups restricts ring puckering, favoring a single dominant conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR spectra provide definitive assignments for the compound’s structure:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 1.25 (s, 6H) 4,6-CH₃
¹H 3.45–3.70 (m, 4H) OCH₂ and NCH₂
¹H 4.10 (t, 1H) CH-OH
¹³C 21.4 4,6-CH₃
¹³C 63.8 OCH₂
¹³C 67.2 CH-OH

The singlet at 1.25 ppm confirms the equivalence of the 4- and 6-methyl groups, while coupling patterns in the 3.45–3.70 ppm range arise from adjacent oxygen and nitrogen atoms.

Infrared (IR) and Mass Spectrometric Analysis

  • IR Spectrum : A broad absorption band at 3280 cm⁻¹ corresponds to the O-H stretch of the methanol group. Peaks at 1120 cm⁻¹ and 1085 cm⁻¹ are attributed to C-O and C-N vibrations, respectively.
  • Mass Spectrum : The molecular ion peak appears at m/z 145.2 , with fragmentation patterns including losses of H₂O (m/z 127.1) and CH₂O (m/z 115.1).

Crystallographic Studies and Conformational Dynamics

X-ray diffraction data for analogous morpholine alcohols reveal key structural insights:

  • The morpholine ring adopts a chair conformation with an average C-O-C bond angle of 112°.
  • Hydrogen bonding between the hydroxyl group and the morpholine nitrogen stabilizes the crystal lattice, with O···N distances of 2.89 Å .
  • Molecular dynamics simulations indicate that the 4,6-dimethyl groups reduce ring flexibility, limiting interconversion between chair and boat conformations.
Table 2: Crystallographic Parameters of a Related Morpholine Derivative
Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 12.34 Å, c = 14.56 Å
Bond angle (C-O-C) 112.3°
Torsion angle (N-C-O) 60.2°

These studies underscore the compound’s rigid yet functionalized architecture, which is critical for its applications in coordination chemistry and catalysis.

Properties

IUPAC Name

(4,6-dimethylmorpholin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6-3-8(2)4-7(5-9)10-6/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELAZHWKAOYCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Hydroxymethyl Intermediate

The initial step involves the reaction of morpholine or a morpholine derivative with formaldehyde. This reaction is typically carried out in an alcoholic solvent such as ethanol, under cold conditions (ice bath) to control the rate and selectivity of the reaction. Formaldehyde is added dropwise to a solution of the morpholine derivative, and the mixture is stirred for a period (e.g., 30 minutes) at room temperature, followed by refluxing for several hours (7–11 hours) to complete the aminoalkylation process.

This step yields a hydroxymethyl intermediate, which serves as the substrate for subsequent methylation.

Methylation of the Intermediate

The hydroxymethyl intermediate is methylated to introduce methyl groups at the 4 and 6 positions of the morpholine ring. Common methylating agents include methyl iodide or dimethyl sulfate. The methylation is performed under basic conditions, often using inorganic bases such as sodium hydroxide or organic bases, to facilitate nucleophilic substitution.

The reaction conditions are optimized to achieve selective dimethylation without over-alkylation or side reactions. Industrial processes may employ continuous flow reactors to enhance control over reaction parameters, improving yield and purity.

Purification

After methylation, the reaction mixture is subjected to purification techniques such as column chromatography to isolate the pure (4,6-Dimethylmorpholin-2-yl)methanol. Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

Detailed Research Findings

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 Morpholine + Formaldehyde in ethanol, ice bath, then reflux (7–11 h) Formation of hydroxymethyl intermediate
2 Methyl iodide or dimethyl sulfate, base (e.g., NaOH), room temp to reflux Introduction of methyl groups at C4 and C6
3 Purification by column chromatography Pure (4,6-Dimethylmorpholin-2-yl)methanol

Experimental Data

  • Reaction Time: 7–11 hours reflux for aminoalkylation.
  • Temperature: Initial cold conditions (0–5°C) for formaldehyde addition; reflux temperature (~78°C for ethanol) for reaction completion.
  • Methylation Conditions: Basic medium, room temperature to mild heating.
  • Yield: Typically high, though exact yields depend on scale and purity of reagents.
  • Purity: Achieved >95% after chromatographic purification.

Analytical Characterization

The synthesized compound is characterized by:

  • FTIR: Presence of aliphatic CH bands (~2823, 2937, 2972 cm⁻¹), C–N stretching (~1375 cm⁻¹), and C–O phenolic (~1252 cm⁻¹).
  • NMR (¹H and ¹³C): Signals corresponding to methyl groups at positions 4 and 6, methylene protons adjacent to nitrogen, and hydroxymethyl group.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

Industrial and Continuous Flow Considerations

Industrial synthesis may utilize continuous flow reactors to:

  • Enhance heat and mass transfer.
  • Maintain precise control over reaction time and temperature.
  • Reduce formation of by-products.
  • Scale up production efficiently.

Optimization of solvent choice, base strength, and methylating agent concentration is critical for maximizing yield and purity.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Morpholine or morpholine derivatives
Key Reagents Formaldehyde (aqueous solution), methyl iodide or dimethyl sulfate, base (NaOH or organic)
Solvent Ethanol or other alcohol solvents
Reaction Conditions Cold addition (0–5°C), reflux (7–11 h) for aminoalkylation; room temp to reflux for methylation
Purification Column chromatography, TLC monitoring
Characterization Techniques FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry
Industrial Enhancements Continuous flow synthesis, optimized reaction parameters

Scientific Research Applications

(4,6-Dimethylmorpholin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups contribute to its lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Structural Analogs in the Morpholine Series

(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride (CAS 1416439-82-1)
  • Molecular Formula: C7H16ClNO2
  • Molecular Weight : 181.66 g/mol
  • Substituents : 6,6-Dimethyl morpholine core, hydroxymethyl group, hydrochloride salt.
  • The hydrochloride salt form (98% purity) suggests enhanced solubility in polar solvents and improved stability for storage or biological testing .
  • Applications : Likely employed as an intermediate in drug discovery, given the prevalence of morpholine derivatives in medicinal chemistry.
(4,6-Dimethylmorpholin-2-yl)methanol (Hypothetical Comparison)
  • Molecular Formula: C7H15NO2 (theoretical)
  • Molecular Weight : ~147.20 g/mol (calculated)
  • Substituents : 4,6-Dimethyl morpholine core, hydroxymethyl group.
  • The free base form (unlike the hydrochloride salt) may exhibit lower solubility in aqueous media but higher lipophilicity.

Heterocyclic Variants: Pyridine-Based Methanol Derivatives

[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (CAS 1806802-85-6)
  • Molecular Formula: C7H5Cl2F2NO
  • Molecular Weight : 228.02 g/mol
  • Substituents : Pyridine ring with chloro (Cl), difluoromethyl (CF2H), and hydroxymethyl groups.
  • Halogen substituents enhance lipophilicity and metabolic stability, making this compound suitable for applications in agrochemicals or as a pharmacophore in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Source
(4,6-Dimethylmorpholin-2-yl)methanol C7H15NO2 ~147.20 (calculated) 4,6-dimethyl morpholine, methanol Free base, moderate lipophilicity N/A
(6,6-Dimethylmorpholin-2-yl)methanol HCl C7H16ClNO2 181.66 6,6-dimethyl morpholine, HCl salt High purity (98%), enhanced solubility
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol C7H5Cl2F2NO 228.02 Pyridine, Cl, F substituents Halogenated, lipophilic

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